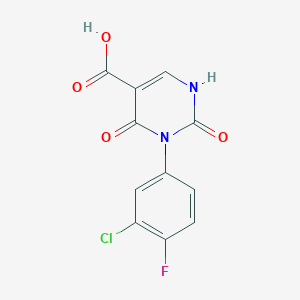

3-(3-Chloro-4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid

説明

This compound is a pyrimidine derivative featuring a 3-chloro-4-fluorophenyl substituent at position 3 of the tetrahydropyrimidine core and a carboxylic acid group at position 4.

特性

IUPAC Name |

3-(3-chloro-4-fluorophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClFN2O4/c12-7-3-5(1-2-8(7)13)15-9(16)6(10(17)18)4-14-11(15)19/h1-4H,(H,14,19)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUTUXZQYAIADHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N2C(=O)C(=CNC2=O)C(=O)O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClFN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用機序

Target of Action

Similar compounds such as 3-chloro-4-fluorophenylboronic acid have been used as reactants in rh-catalyzed asymmetric addition reactions.

Mode of Action

It’s worth noting that similar compounds have been used in palladium-catalyzed oxidative cross-coupling reactions.

Biochemical Pathways

Similar compounds have been used in suzuki-miyaura coupling reactions, which are commonly used in organic chemistry to synthesize biaryl compounds, an important class of structures occurring in many pharmaceuticals and organic materials.

Pharmacokinetics

The solubility of a compound in methanol, such as this one, can influence its absorption and distribution in the body.

生物活性

The compound 3-(3-Chloro-4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid is a member of the pyrimidine family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 299.66 g/mol. The structure features a tetrahydropyrimidine ring with dioxo substituents and a carboxylic acid functional group.

Anticancer Activity

Recent studies indicate that derivatives of pyrimidine compounds exhibit significant anticancer properties. For instance, compounds similar to the target compound have shown promising results against various cancer cell lines.

- Case Study : In vitro assays demonstrated that derivatives of pyrimidine can inhibit the proliferation of HT-29 colon cancer cells with an IC50 value of 9 nM and MCF-7 breast cancer cells with an IC50 value of 17 nM . This suggests that the structural features present in pyrimidine derivatives are crucial for their cytotoxic effects.

Antimicrobial Activity

Pyrimidine derivatives are known for their antimicrobial properties. The presence of halogen groups (like chlorine and fluorine) in the structure can enhance the compound's ability to disrupt microbial cell membranes.

- Research Findings : A study indicated that certain pyrimidine derivatives exhibited strong antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism involves interference with bacterial DNA synthesis .

The biological activity of 3-(3-Chloro-4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : It may act as an inhibitor for various enzymes involved in nucleotide metabolism.

- DNA Interaction : The compound could intercalate into DNA strands, preventing replication and transcription processes.

Data Table: Biological Activities Summary

類似化合物との比較

Substituent Variations on the Aryl Group

Key structural analogs differ in the substituents on the phenyl ring at position 3. These variations significantly influence electronic properties, steric effects, and biological activity:

Key Observations :

Pharmacological and Biochemical Activity

- Enzyme Inhibition: The 4-fluorophenyl analog demonstrated moderate binding affinity (-8.7 kcal/mol) against Anopheles gambiae kynurenine formamidase, a target for malaria vector control . The absence of activity data for the 3-chloro-4-fluoro derivative suggests further experimental validation is needed, though its substituent profile implies enhanced target engagement compared to 4-F or 4-OCH₃ analogs.

Structural and Crystallographic Features

- Conformational Flexibility :

- Analogs like ethyl 3-acetyl-4-(3-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate exhibit a twisted boat conformation in the pyrimidine ring and chair-like arrangements in substituents, stabilized by N–H···O and C–H···O hydrogen bonds .

- The 3-chloro-4-fluoro substituent likely induces distinct dihedral angles and crystal packing due to halogen bonding, impacting solubility and crystallinity.

準備方法

Multicomponent Biginelli Reaction Variants

Catalyst and Conditions:

Various catalysts have been reported to promote the Biginelli condensation efficiently. For example, diisopropyl ethyl ammonium acetate (DIPEAc) ionic liquid catalysis at room temperature has been shown to yield tetrahydropyrimidine derivatives in high yields with short reaction times and solvent-free conditions, offering an environmentally friendly and economic approach.Reaction Components:

The typical reaction involves the aldehyde (3-chloro-4-fluorobenzaldehyde or its analogs), ethyl acetoacetate, and urea or thiourea. The reaction proceeds via condensation to form the tetrahydropyrimidine ring, followed by workup to isolate the carboxylic acid derivative.Yields and Substituent Effects:

Electron-withdrawing and electron-donating groups on the aromatic aldehyde are compatible, with halogen substituents (including chlorine and fluorine) yielding high product yields (often >90%).

Solvent-Less Grindstone Multicomponent Method

Catalyst:

Copper(II) chloride dihydrate (CuCl2·2H2O) has been used as a catalyst in solvent-less grindstone methods for synthesizing halogenated tetrahydropyrimidine derivatives. This method is advantageous due to reduced solvent use, economic benefits, and rapid reaction times.Procedure:

A mixture of urea or thiourea, substituted benzaldehyde (e.g., 3-chloro-4-fluorobenzaldehyde), and ethyl acetoacetate is ground together with CuCl2·2H2O catalyst at room temperature or mild heating, leading to the formation of the target tetrahydropyrimidine carboxylic acid derivatives.Characterization:

Products are confirmed by NMR spectroscopy, showing characteristic chemical shifts consistent with the tetrahydropyrimidine framework and halogenated aromatic substituents.

Stepwise Synthesis via Pyrimidinedione Intermediates (Patent Method)

Intermediate Formation:

According to patent WO2023156863A1, the synthesis may involve preparing intermediate pyrimidinedione compounds, such as 3-(4-fluorophenyl)-1-isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid derivatives, which can be further functionalized to introduce the 3-chloro-4-fluorophenyl group at position 3.Key Reactions:

The method includes condensation reactions, selective substitutions, and carboxylation steps under controlled conditions to achieve the desired substitution pattern.Advantages:

This approach allows for precise control over the substitution pattern and can be adapted to synthesize various analogs by modifying the intermediate steps.

Comparative Data Table of Preparation Methods

| Preparation Method | Catalyst/Conditions | Advantages | Typical Yield (%) | Notes |

|---|---|---|---|---|

| Biginelli Reaction with DIPEAc (Ionic Liquid) | DIPEAc, room temperature, solvent-free | High yield, short time, green chemistry | 90-95 | Compatible with halogenated aldehydes |

| Solvent-less Grindstone Method | CuCl2·2H2O catalyst, grinding | Solvent-free, economic, rapid | 85-92 | Suitable for halogenated benzaldehydes |

| Stepwise Pyrimidinedione Intermediate Synthesis (Patent) | Multi-step, controlled substitution | Precise substitution, adaptable | Variable (moderate to high) | Allows structural diversification |

Research Findings and Notes

The Biginelli multicomponent reaction remains the most straightforward and efficient route, especially when catalyzed by ionic liquids like DIPEAc, which enhance reaction rates and yields at ambient temperature.

The solvent-less grinding method with CuCl2·2H2O catalyst offers a green alternative, minimizing solvent use and simplifying workup, which is particularly useful for halogenated aromatic substrates.

The patent method provides a more versatile synthetic route, allowing for the preparation of complex pyrimidinedione intermediates that can be further modified to introduce specific halogen substituents, including the 3-chloro-4-fluorophenyl group at position 3.

Characterization of the final products typically involves NMR (1H and 13C) , FT-IR , and mass spectrometry , confirming the presence of the tetrahydropyrimidine core, keto groups, carboxylic acid functionality, and halogenated aromatic substituents.

The methods reported avoid harsh conditions and toxic reagents, aligning with sustainable chemistry principles.

Q & A

Q. Basic

- NMR : Use NMR to confirm aromatic proton environments (e.g., substituents on the phenyl ring) and NMR to verify fluorine positions. NMR identifies carbonyl (C=O) and carboxylic acid (COOH) groups.

- IR : Peaks near 1700–1750 cm indicate carbonyl stretching (dioxo and carboxylic acid groups).

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] or [M–H] ions) and fragmentation patterns.

Cross-referencing with crystallographic data (e.g., bond lengths/angles from X-ray studies) enhances reliability .

How can contradictions in NMR data for diastereomers formed during synthesis be resolved?

Advanced

Diastereomers arising from chiral centers (e.g., C3 in the tetrahydropyrimidine ring) may show overlapping signals in 1D NMR. Resolve ambiguities using:

- 2D NMR : COSY and NOESY to correlate proton-proton interactions and spatial proximity.

- X-ray Crystallography : Definitive structural assignment via single-crystal analysis (e.g., C–F bond geometry, hydrogen-bonding networks).

- Chiral HPLC : Separate enantiomers using chiral stationary phases (e.g., amylose-based columns) .

What strategies optimize reaction yield in fluorinated pyrimidine synthesis?

Q. Advanced

- Catalyst Screening : Lewis acids (e.g., ZnCl, Bi(OTf)) improve cyclization efficiency.

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of fluorinated intermediates.

- Temperature Control : Microwave-assisted synthesis reduces reaction time and improves regioselectivity.

- Design of Experiments (DOE) : Statistical modeling (e.g., response surface methodology) identifies optimal molar ratios and reaction conditions .

How can crystal structure and intermolecular interactions be analyzed?

Q. Advanced

- Single-Crystal X-ray Diffraction : Determine unit cell parameters, torsion angles (e.g., C3–C4–C15–F6 = −120.88°), and hydrogen-bonding motifs (e.g., N–H···O=C interactions).

- Software Analysis : Mercury (CCDC) or Olex2 visualizes π-π stacking (e.g., between fluorophenyl rings) and van der Waals interactions.

- Thermal Analysis : DSC/TGA assesses stability and phase transitions .

What are common impurities in the synthesis, and how are they controlled?

Q. Basic

- Incomplete Cyclization : Monitor via TLC (R comparison) and HPLC (retention time shifts).

- Ester Hydrolysis Byproducts : Use reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) to detect residual ethyl ester.

- Fluorine Substitution Artifacts : NMR identifies undesired regioisomers (e.g., 4-fluoro vs. 3-chloro substitution) .

How can computational methods elucidate tautomeric forms of this compound?

Q. Advanced

- Density Functional Theory (DFT) : Calculate energy differences between keto-enol tautomers using B3LYP/6-31G*.

- Molecular Dynamics (MD) : Simulate tautomer stability in solvent models (e.g., water, DMSO).

- NMR Chemical Shift Prediction : Compare computed / shifts (GIAO method) with experimental data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。